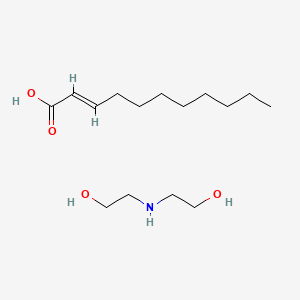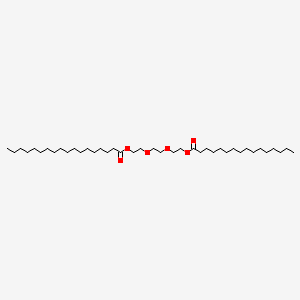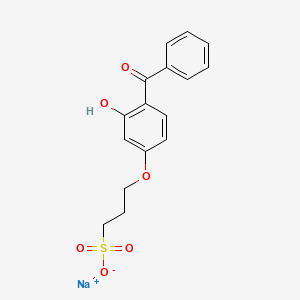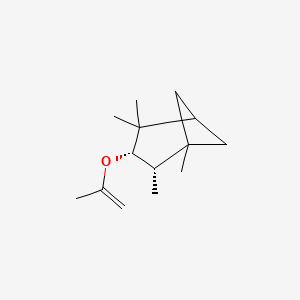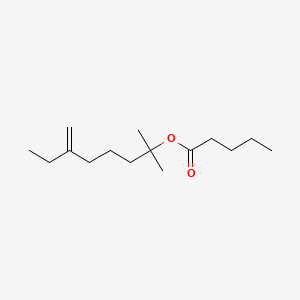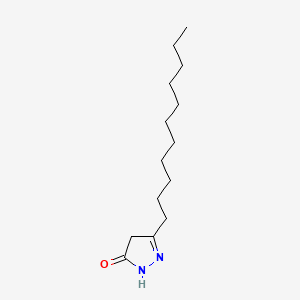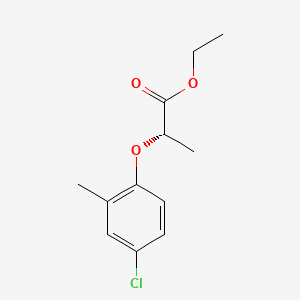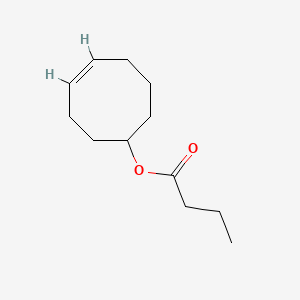
4-Cycloocten-1-yl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cycloocten-1-yl butyrate is an organic compound with the molecular formula C12H20O2. It is also known as butyric acid 4-cycloocten-1-yl ester. This compound is characterized by a cyclooctene ring attached to a butyrate ester group. It is used in various chemical and industrial applications due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cycloocten-1-yl butyrate typically involves the esterification of 4-cycloocten-1-ol with butyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow chemistry also enables the efficient scaling up of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cycloocten-1-yl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclooctenone or butyric acid derivatives.
Reduction: Formation of 4-cycloocten-1-ol.
Substitution: Formation of various ester or amide derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cycloocten-1-yl butyrate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Cycloocten-1-yl butyrate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release butyric acid, which has various biological effects. Butyric acid is known to modulate gene expression, inhibit histone deacetylases, and influence cellular metabolism. These actions contribute to its anti-inflammatory, anti-cancer, and metabolic regulatory properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cycloocten-1-yl acetate: Similar structure but with an acetate ester group.
4-Cycloocten-1-yl propionate: Similar structure but with a propionate ester group.
Cyclooctene: Lacks the ester group but shares the cyclooctene ring structure.
Uniqueness
4-Cycloocten-1-yl butyrate is unique due to its specific ester group, which imparts distinct chemical and biological properties. The butyrate ester group is known for its role in modulating metabolic pathways and gene expression, making this compound particularly valuable in research and industrial applications .
Eigenschaften
CAS-Nummer |
94139-01-2 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
[(4Z)-cyclooct-4-en-1-yl] butanoate |
InChI |
InChI=1S/C12H20O2/c1-2-8-12(13)14-11-9-6-4-3-5-7-10-11/h3-4,11H,2,5-10H2,1H3/b4-3- |
InChI-Schlüssel |
XUEDLQFTUOWOOY-ARJAWSKDSA-N |
Isomerische SMILES |
CCCC(=O)OC1CCC/C=C\CC1 |
Kanonische SMILES |
CCCC(=O)OC1CCCC=CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



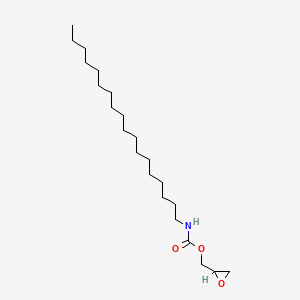
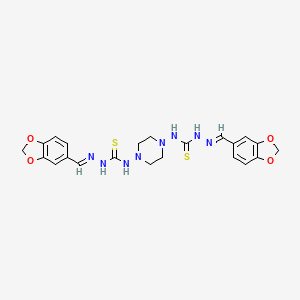
![DI[1,3,5-Triazine-2,4,6-triamine] oxalate](/img/structure/B12665428.png)
